molecular formula C25H26Cl2N2O8S2.C6H15N<br>C31H41Cl2N3O8S2 B1604524 3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine CAS No. 39201-42-8

3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine

Cat. No.: B1604524
CAS No.: 39201-42-8
M. Wt: 718.7 g/mol
InChI Key: ULHAYPWCIHCPHI-UHFFFAOYSA-N
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Description

3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine is a useful research compound. Its molecular formula is C25H26Cl2N2O8S2.C6H15N and its molecular weight is 718.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

39201-42-8

Molecular Formula

C25H26Cl2N2O8S2.C6H15N
C31H41Cl2N3O8S2

Molecular Weight

718.7 g/mol

IUPAC Name

3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C25H26Cl2N2O8S2.C6H15N/c1-2-17(13-24-28(9-3-11-38(30,31)32)20-15-18(26)5-7-22(20)36-24)14-25-29(10-4-12-39(33,34)35)21-16-19(27)6-8-23(21)37-25;1-4-7(5-2)6-3/h5-8,13-16H,2-4,9-12H2,1H3,(H-,30,31,32,33,34,35);4-6H2,1-3H3

InChI Key

ULHAYPWCIHCPHI-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C(O3)C=CC(=C4)Cl)CCCS(=O)(=O)O.CCN(CC)CC

SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-])C=C3N(C4=C(O3)C=CC(=C4)Cl)CCCS(=O)(=O)O.CCN(CC)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-])C=C3N(C4=C(O3)C=CC(=C4)Cl)CCCS(=O)(=O)O.CCN(CC)CC

39201-42-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine
Reactant of Route 2
Reactant of Route 2
3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine
Reactant of Route 3
3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine
Reactant of Route 4
3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine
Reactant of Route 5
3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine
Reactant of Route 6
3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine

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